Cas no 13138-73-3 (methyl 5-nitro-1H-pyrrole-2-carboxylate)

Methyl 5-nitro-1H-pyrrole-2-carboxylate is a nitro-substituted pyrrole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester group at the 2-position and a nitro group at the 5-position of the pyrrole ring, enhancing its reactivity as an intermediate in heterocyclic chemistry. Its structural properties make it valuable for constructing complex molecules, particularly in the development of bioactive compounds and agrochemicals. The nitro group facilitates further functionalization through reduction or nucleophilic substitution, while the ester moiety offers versatility in derivatization. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic protocols.
methyl 5-nitro-1H-pyrrole-2-carboxylate structure
13138-73-3 structure
Product Name:methyl 5-nitro-1H-pyrrole-2-carboxylate
CAS No:13138-73-3
MF:C6H6N2O4
MW:170.122841358185
MDL:MFCD09743413
CID:1104536
PubChem ID:23278377
Update Time:2025-11-01

methyl 5-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-1H-Pyrrole-2-carboxylic acid methyl ester
    • 2-(Methoxycarbonyl)-5-nitro-1H-pyrrole
    • methyl 5-nitro-1H-pyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylic acid, 5-nitro-, Methyl ester
    • SCHEMBL8102402
    • Methyl5-nitro-1H-pyrrole-2-carboxylate
    • MFCD09743413
    • 13138-73-3
    • ROJHSLVRAQKAKW-UHFFFAOYSA-N
    • SY322736
    • DA-32285
    • AS-69069
    • F14208
    • CS-0061849
    • DTXSID00632426
    • AKOS015898317
    • AKOS009513281
    • methyl 5-nitro-2-pyrrolecarboxylate
    • SB63933
    • EN300-1721247
    • MDL: MFCD09743413
    • Inchi: 1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3
    • InChI Key: ROJHSLVRAQKAKW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C([N+](=O)[O-])N1)=O

Computed Properties

  • Exact Mass: 170.03278
  • Monoisotopic Mass: 170.03275668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 87.9Ų

Experimental Properties

  • PSA: 85.23

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methyl 5-nitro-1H-pyrrole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:13138-73-3)methyl 5-nitro-1H-pyrrole-2-carboxylate
Order Number:A1122806
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:30
Price ($):422.0
Email:sales@amadischem.com

methyl 5-nitro-1H-pyrrole-2-carboxylate Related Literature

Additional information on methyl 5-nitro-1H-pyrrole-2-carboxylate

Methyl 5-Nitro-1H-Pyrrole-2-Carboxylate (CAS No. 13138-73-3): A Versatile Building Block in Modern Organic Synthesis

Methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS No. 13138-73-3) is a highly functionalized heterocyclic compound that has garnered significant attention in pharmaceutical, agrochemical, and materials science research. Its unique pyrrole core and nitro group make it a valuable intermediate for synthesizing complex molecules. With the rise of green chemistry and sustainable synthesis, researchers are increasingly exploring its applications in catalysis and biocompatible materials.

The compound's methyl ester functionality enhances its solubility in organic solvents, facilitating its use in multistep reactions. Recent studies highlight its role in drug discovery, particularly in the development of antimicrobial agents and anticancer compounds. As the demand for small-molecule therapeutics grows, methyl 5-nitro-1H-pyrrole-2-carboxylate is emerging as a key scaffold for structure-activity relationship (SAR) studies.

In the context of AI-driven drug design, this compound's molecular properties are often analyzed using computational chemistry tools. Researchers leverage machine learning algorithms to predict its reactivity and optimize synthetic routes. This aligns with the broader trend of digital transformation in chemistry, where high-throughput screening and automated synthesis are revolutionizing R&D workflows.

Another hot topic is its potential in agrochemical innovation. The nitro-pyrrole moiety is being investigated for pesticide development, addressing global challenges like crop resistance and environmental sustainability. Companies are patenting derivatives of methyl 5-nitro-1H-pyrrole-2-carboxylate to create next-generation biodegradable herbicides.

From a materials science perspective, this compound contributes to organic electronics, such as conductive polymers and OLEDs. Its electron-withdrawing nitro group improves charge transport properties, making it relevant for flexible displays and wearable technology—areas with booming consumer interest.

For synthetic chemists, the compound's crystallography data and NMR spectra are well-documented, aiding in quality control and process optimization. Laboratories often search for scalable synthesis protocols to meet industrial demand, reflecting the shift toward cost-effective production.

In summary, methyl 5-nitro-1H-pyrrole-2-carboxylate bridges multiple disciplines, from medicinal chemistry to advanced materials. Its adaptability to cutting-edge technologies ensures its relevance in both academic and industrial settings, driving innovation across sectors.

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Amadis Chemical Company Limited
(CAS:13138-73-3)methyl 5-nitro-1H-pyrrole-2-carboxylate
A1122806
Purity:99%
Quantity:5g
Price ($):422.0
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